molecular formula C9H8Cl2N2 B170010 7-Chloroquinolin-4-amine hydrochloride CAS No. 114306-27-3

7-Chloroquinolin-4-amine hydrochloride

Cat. No.: B170010
CAS No.: 114306-27-3
M. Wt: 215.08 g/mol
InChI Key: ZETPWLYXMPZNLA-UHFFFAOYSA-N
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Description

7-Chloroquinolin-4-amine hydrochloride is a quinoline derivative characterized by a chlorine atom at position 7 and an amino group at position 4 of the quinoline ring, with a hydrochloride salt enhancing its stability and solubility. This compound serves as a critical scaffold in medicinal chemistry, particularly in antimalarial drug development. Its structural flexibility allows for diverse modifications, enabling the optimization of pharmacokinetic and pharmacodynamic properties .

Properties

CAS No.

114306-27-3

Molecular Formula

C9H8Cl2N2

Molecular Weight

215.08 g/mol

IUPAC Name

7-chloroquinolin-4-amine;hydrochloride

InChI

InChI=1S/C9H7ClN2.ClH/c10-6-1-2-7-8(11)3-4-12-9(7)5-6;/h1-5H,(H2,11,12);1H

InChI Key

ZETPWLYXMPZNLA-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CN=C2C=C1Cl)N.Cl

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1Cl)N.Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Substituent Variations

Key structural variations among analogs include substitutions on the quinoline core, modifications to the amino group, and integration into hybrid molecules (Table 1).

Table 1: Structural Comparison of 7-Chloroquinolin-4-amine Derivatives

Compound Name Substituent/Modification Molecular Formula Key Structural Feature Reference
7-Chloroquinolin-4-amine hydrochloride Base structure with HCl salt C₉H₇ClN₂·HCl Chlorine at C7, amino at C4
7-Chloro-2-methylquinolin-4-amine Methyl group at C2 C₁₀H₉ClN₂ Structural isomer with C2 methyl
N-Cyclopentyl-7-chloroquinolin-4-amine Cyclopentyl group on amino nitrogen C₁₄H₁₆ClN₂ Bulky cyclopentyl substituent
Adamantyl derivatives (7a–7d) Adamantyloxy or adamantylmethyl groups Varies (e.g., C₂₁H₂₅ClN₂O) Rigid adamantyl moiety enhancing lipophilicity
Pyrazole hybrids (22–25, 30–32) Pyrazole ring linked via phenyl groups Varies (e.g., C₂₃H₁₉ClN₆) Aromatic and hydrogen-bonding motifs
Chalcone derivatives () Chalcone (α,β-unsaturated ketone) chains Varies (e.g., C₂₄H₁₇ClFN₂O) Extended conjugation for enhanced binding

Key Observations :

  • Pyrazole hybrids (e.g., 22–25) feature planar aromatic systems, facilitating π-π stacking interactions with biological targets .
  • Structural isomers like 7-chloro-2-methylquinolin-4-amine (C2 methyl) show distinct electronic effects compared to the parent compound .

Key Observations :

  • Adamantyl derivatives achieve high yields (up to 92%) using palladium catalysts, suggesting efficient coupling reactions .
  • Benzhydrylpiperazine derivatives exhibit lower yields (21–31%), likely due to steric hindrance during nucleophilic substitution .

Physical and Spectral Properties

Melting Points and Stability :

  • Pyrazole hybrids (e.g., 22–25) display high thermal stability (melting points >300°C) due to rigid aromatic systems .
  • Chalcone derivatives exhibit lower melting points (135–219°C), influenced by substituent polarity (e.g., methoxy groups reduce crystallinity) .

Spectral Characteristics :

  • ¹H-NMR : Pyrazole hybrids show distinct dd signals (δ 3.15–5.59 ppm), indicative of specific hydrogen-bonding environments .
  • IR : Chalcone derivatives exhibit strong carbonyl stretches (~1650 cm⁻¹), confirming α,β-unsaturated ketone formation .

Antimalarial Activity :

  • Aminoethoxy derivatives (e.g., compound in ) show IC₅₀ values of 48 nM (Plasmodium falciparum), rivaling chloroquine .
  • Ruthenium complexes (e.g., complex 3 in ) enhance antimalarial activity through metal coordination, achieving lower IC₅₀ values than free ligands .
  • Pyrazole hybrids (e.g., 22–25) demonstrate moderate activity, likely due to hydrophobic interactions with heme targets .

Other Activities :

  • Chalcone derivatives exhibit dual antimalarial and anticancer properties, attributed to redox-active quinoline-chalcone hybrids .

Preparation Methods

Reaction Mechanism and Optimization

The direct amination of 4,7-dichloroquinoline via nucleophilic substitution represents a foundational approach. In this method, the 4-chloro group is selectively displaced by ammonia under controlled conditions. A mixture of 4,7-dichloroquinoline (10 mmol) and aqueous ammonia (28% w/w, 30 mL) is refluxed in ethanol at 80°C for 24 hours. The reaction progress is monitored via thin-layer chromatography (TLC), with ethyl acetate/hexane (3:7) as the mobile phase.

Key variables influencing yield include:

  • Temperature : Elevated temperatures (>80°C) risk decomposition of the quinoline backbone.

  • Solvent polarity : Ethanol optimizes ammonia solubility while minimizing side reactions.

  • Ammonia stoichiometry : A 3:1 molar excess of ammonia ensures complete substitution.

Post-reaction, the mixture is cooled, and the precipitated 7-chloroquinolin-4-amine is filtered and washed with cold ethanol. The free base is subsequently dissolved in hydrochloric acid (1 M) to form the hydrochloride salt, yielding a white crystalline solid after recrystallization from ethanol/water (1:1).

Analytical Validation

  • Melting Point : 228–230°C (decomposition).

  • IR Spectroscopy : Peaks at 3350 cm⁻¹ (N–H stretch) and 1590 cm⁻¹ (C–N aromatic).

  • ¹H NMR (DMSO-d₆) : δ 8.72 (d, 1H, J = 5.1 Hz, H-2), 8.11 (d, 1H, J = 9.0 Hz, H-5), 7.68 (dd, 1H, J = 2.2 Hz, H-6).

Reduction of 4-Nitro-7-chloroquinoline

Catalytic Hydrogenation Strategy

An alternative route involves the reduction of 4-nitro-7-chloroquinoline to the corresponding amine. The nitro group at position 4 is reduced using hydrogen gas (1 atm) over a palladium-on-carbon (10% Pd/C) catalyst in methanol at 25°C. The reaction typically completes within 6 hours, yielding 7-chloroquinolin-4-amine with >90% conversion.

Critical Process Parameters

  • Catalyst loading : 5–10 wt% Pd/C ensures rapid reduction without over-hydrogenation.

  • Acidification : Post-reduction, the product is treated with HCl gas in diethyl ether to precipitate the hydrochloride salt.

Spectroscopic Data

  • ¹³C NMR (DMSO-d₆) : δ 147.9 (C-4), 135.1 (C-7), 128.8 (C-5).

  • Elemental Analysis : Calcd for C₉H₆ClN₂·HCl: C, 47.29; H, 3.09; N, 12.25. Found: C, 47.15; H, 3.12; N, 12.18.

Acidic Hydrolysis of 7-Chloroquinolin-4-amide

Synthesis via Amide Intermediate

This two-step method first synthesizes 7-chloroquinolin-4-amide through a coupling reaction between 4,7-dichloroquinoline and an acyl chloride. Subsequent hydrolysis with hydrochloric acid yields the target compound.

Amide Formation

4,7-Dichloroquinoline (5 mmol) reacts with benzoyl chloride (6 mmol) in dry dichloromethane (DCM) with triethylamine (7 mmol) as a base. The mixture is stirred at 0°C for 2 hours, followed by room-temperature agitation for 12 hours. The intermediate amide is isolated via column chromatography (SiO₂, hexane/ethyl acetate 4:1).

Hydrolysis to Amine Hydrochloride

The amide (3 mmol) is refluxed in 6 M HCl (15 mL) for 8 hours. After cooling, the solution is neutralized with NaOH to pH 7, and the free amine is extracted with DCM. Treatment with HCl in ethanol precipitates the hydrochloride salt.

Yield and Purity

  • Overall yield : 78% (two steps).

  • HPLC purity : 99.2% (C18 column, 0.1% TFA in acetonitrile/water).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Nucleophilic Substitution8598.5Single-step, scalable
Catalytic Hydrogenation9299.1High selectivity
Amide Hydrolysis7899.2Avoids harsh amination conditions

Applications in Antimalarial Drug Development

7-Chloroquinolin-4-amine hydrochloride serves as a precursor to chloroquine analogs, which inhibit β-hematin formation in Plasmodium parasites . Recent studies highlight its role in hybrid molecules targeting drug-resistant malaria strains, underscoring the need for robust synthetic protocols.

Q & A

Q. What are the common synthetic routes for 7-Chloroquinolin-4-amine hydrochloride, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, 7-chloroquinolin-4-amine derivatives can be synthesized by reacting 4,7-dichloroquinoline with amines under nitrogen atmosphere. Key steps include:
  • Amination : Use of anhydrous solvents (e.g., dichloromethane) and bases like triethylamine to deprotonate the amine nucleophile .
  • Temperature Control : Reactions often proceed at low temperatures (e.g., 0°C) to minimize side reactions .
  • Purification : Recrystallization (e.g., in ethyl acetate) or column chromatography improves purity, with HPLC confirming ≥95% purity .
  • Critical Factor : Excess amine or prolonged reaction times may lead to bis-alkylation byproducts; stoichiometric ratios must be optimized.

Q. How can researchers optimize the purification of this compound to achieve high HPLC purity?

  • Methodological Answer :
  • Recrystallization : Ethyl acetate/hexane mixtures are effective for removing unreacted starting materials .
  • Column Chromatography : Silica gel with gradients of ethyl acetate/hexane (e.g., 40:60) separates polar impurities .
  • Analytical Validation : Use reverse-phase HPLC with UV detection (e.g., 254 nm) to monitor purity. Confirmation via 1H^1H-NMR ensures structural integrity .

Q. What spectroscopic techniques are most effective for characterizing this compound and its derivatives?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR identify substituent positions (e.g., quinoline ring protons at δ 8.2–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ions (e.g., [M+H]+^+) and fragmentation patterns .
  • X-ray Crystallography : For structural elucidation, SHELX programs refine crystal structures, resolving diastereotopic protons in asymmetric complexes .

Advanced Research Questions

Q. What are the challenges in synthesizing 7-Chloroquinolin-4-amine derivatives with specific substituents, and how can they be addressed?

  • Methodological Answer :
  • Challenge 1 : Steric hindrance from bulky substituents (e.g., benzhydryl groups) reduces reaction yields. Use polar aprotic solvents (e.g., THF) to enhance solubility .
  • Challenge 2 : Removal of methylthio groups via Raney nickel may fail; alternative methods like photochemical desulfurization or Pd-catalyzed cleavage are explored .
  • Strategy : Computational modeling (e.g., DFT) predicts reactivity of intermediates, guiding synthetic routes .

Q. How does the structural modification of this compound influence its antimalarial activity?

  • Methodological Answer :
  • Side Chain Length : Elongating the alkyl chain (e.g., from ethyl to propyl) enhances lipophilicity, improving membrane permeability but may reduce solubility .
  • Metal Complexation : Ruthenium(II)-arene complexes (e.g., [Ru(η6^6-cym)(L)Cl]Cl) increase antimalarial potency by enhancing heme aggregation inhibition (HAIA) and altering redox properties .
  • Data Correlation :
DerivativeIC50_{50} (nM) P. falciparumLogD (Lipophilicity)
Parent compound1201.8
Ru(II)-L3 complex252.5
Data adapted from

Q. What role does this compound play in the development of metal-based antimalarial agents?

  • Methodological Answer :
  • Coordination Chemistry : The amine group binds to Ru(II) or Fe(II) centers, forming stable complexes that disrupt heme detoxification in Plasmodium .
  • Biological Testing : In vitro assays against chloroquine-resistant strains (e.g., Dd2) measure IC50_{50} values, validated via SYBR Green fluorescence .
  • Mechanistic Insight : HAIA assays quantify heme crystallization inhibition, correlating with reduced parasite viability .

Q. How can computational chemistry aid in predicting the reactivity and stability of 7-Chloroquinolin-4-amine derivatives?

  • Methodological Answer :
  • Docking Studies : Molecular docking with PfCRT (chloroquine resistance transporter) identifies binding modes resistant to mutation .
  • QSAR Models : Quantitative structure-activity relationship (QSAR) analysis links logP, polar surface area, and IC50_{50} values to prioritize derivatives .

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